2-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-6-(4-methoxy-phenyl)-2H-pyridazin-3-one
Overview
Description
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidines play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidones, which serve as precursors to the piperidine ring, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis
The compound contains a piperidine ring, a pyridazinone ring, and a methoxyphenyl group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Scientific Research Applications
Structural and Electronic Properties
- Anticonvulsant Compounds: Research on anticonvulsant compounds includes a study of crystal structures related to substituted pyridazines, which provides insights into their structural and electronic properties. This includes 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol and 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol. These studies reveal information about the orientation and delocalization in the compounds, contributing to the understanding of similar compounds like the one (Georges, Vercauteren, Evrard, & Durant, 1989).
Pharmacological Properties
Analgesic and Antiparkinsonian Activities
A study on substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, closely related to the chemical , showed significant analgesic and antiparkinsonian activities, comparable to reference drugs like Valdecoxib® and Benzatropine®. These findings suggest potential applications in pain management and Parkinson's disease treatment (Amr, Maigali, & Abdulla, 2008).
Antiarrhythmic and Antihypertensive Effects
Another related study investigated the antiarrhythmic and antihypertensive effects of pyrrolidin-2-one and pyrrolidine derivatives, indicating potential applications in cardiovascular therapeutics. The antiarrhythmic and hypotensive effects were linked to alpha-adrenolytic properties, which could be relevant to compounds with similar structures (Malawska et al., 2002).
Synthesis and Characterization
- Novel Synthesis Approaches: Research on the synthesis of novel 4-amino-5-(disubstituted amino)-2-phenyl-2H-pyridazin-3-ones provides insights into synthetic methodologies that could be applicable to the compound . These approaches are important for developing new pharmacologically active compounds (Konečný et al., 1997).
Antimicrobial Activity
- Antimicrobial Properties: Studies on pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine derivatives demonstrate antimicrobial activities. Such research is crucial for developing new antimicrobial agents, especially considering the structural similarity of these compounds to the one (El-Dean & Radwan, 1999).
Future Directions
Properties
IUPAC Name |
2-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-26-16-4-2-15(3-5-16)17-6-7-18(24)23(21-17)13-14-8-10-22(11-9-14)19(25)12-20/h2-7,14H,8-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRTXBMIUFZYKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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